Home > Products > Screening Compounds P33778 > 7-Bromo-3-nitroquinolin-4-ol
7-Bromo-3-nitroquinolin-4-ol - 723280-94-2

7-Bromo-3-nitroquinolin-4-ol

Catalog Number: EVT-3166682
CAS Number: 723280-94-2
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Bromo-3-nitroquinolin-4-ol serves as a crucial intermediary compound in synthesizing various chemical compounds, particularly those with potential application in biological research. While not naturally occurring, its synthetic production allows for the exploration of its chemical properties and potential uses. It plays a significant role in developing quinoline inhibitors, a class of compounds with demonstrated biological activity. []

6-Bromoquinolin-4-ol

    Compound Description: 6-Bromoquinolin-4-ol is a quinoline derivative with a bromine atom at the 6-position and a hydroxyl group at the 4-position. It serves as a key starting material for the synthesis of various biologically active compounds, including PI3K/mTOR inhibitors [].

    Relevance: 6-Bromoquinolin-4-ol is structurally similar to 7-Bromo-3-nitroquinolin-4-ol, with the only difference being the absence of the nitro group at the 3-position in the former. The paper describes the synthesis of a PI3K/mTOR inhibitor intermediate starting from 6-Bromoquinolin-4-ol, highlighting its utility in medicinal chemistry [].

6-Bromo-4-chloro-3-nitroquinoline

    Compound Description: This compound is a derivative of quinoline with bromine, chlorine and nitro groups at the 6-, 4- and 3- positions respectively. It acts as a crucial intermediate in the synthesis of 7-Bromo-3-nitroquinolin-4-ol and other quinoline-based inhibitors [].

    Relevance: 6-Bromo-4-chloro-3-nitroquinoline shares the core quinoline structure with 7-Bromo-3-nitroquinolin-4-ol. The only difference is the presence of a chlorine atom at the 4-position instead of a hydroxyl group. The synthesis of 7-Bromo-3-nitroquinolin-4-ol involves using 6-Bromo-4-chloro-3-nitroquinoline as a precursor, demonstrating their close structural relationship [].

2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile

    Compound Description: This compound represents a significant intermediate in the development of various PI3K/mTOR inhibitors, including the notable NVP-BEZ235 [].

    Relevance: This compound is structurally related to 7-Bromo-3-nitroquinolin-4-ol as it incorporates the entire structure of the latter as a substituent. The paper describes the synthesis of this compound, employing 7-Bromo-3-nitroquinolin-4-ol as a key building block. This highlights their direct structural relationship and the importance of 7-Bromo-3-nitroquinolin-4-ol in the synthesis of more complex molecules with potential therapeutic applications [].

1-substituted 3-nitroquinolin-4(1H)-ones

    Compound Description: This group of compounds encompasses a range of 3-nitroquinolin-4(1H)-one derivatives with diverse substituents at the 1-position. These compounds are of interest due to their potential biological activities [].

    Relevance: 1-substituted 3-nitroquinolin-4(1H)-ones belong to the same chemical class as 7-Bromo-3-nitroquinolin-4-ol, sharing the core structure of a quinoline ring system with a nitro group at the 3-position and a carbonyl group at the 4-position. Although not directly synthesized from 7-Bromo-3-nitroquinolin-4-ol, the paper discusses their synthesis as part of a broader exploration of methodologies for preparing substituted nitroquinoline derivatives [].

4-Hydroxy-3-nitroquinolin-2(1H)-ones (HNQs)

    Compound Description: HNQs are a class of compounds that act as antagonists at the glycine site of NMDA receptors. Substitutions at the 5-, 6-, and 7-positions generally enhance their potency, while substitutions at the 8-position diminish it. Notably, 5,6,7-trichloro HNQ displays significant antagonistic activity [].

    Relevance: HNQs, particularly those with halogen substitutions, share structural similarities with 7-Bromo-3-nitroquinolin-4-ol, specifically the presence of a nitro group at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system. This structural resemblance suggests potential shared pharmacological properties or mechanisms of action [].

Classification

7-Bromo-3-nitroquinolin-4-ol is classified as a heterocyclic aromatic compound. It is part of the larger class of quinoline derivatives, which are known for their diverse biological activities and utility in organic synthesis.

Synthesis Analysis

Synthetic Routes

The synthesis of 7-Bromo-3-nitroquinolin-4-ol typically involves several steps. One common method begins with 7-bromo [1,5]naphthyridin-4-ol, which undergoes nitration using fuming nitric acid under reflux conditions for approximately three hours. After cooling and neutralization, the resulting precipitate is filtered, washed, and dried to yield 7-bromo-3-nitro [1,5]naphthyridin-4-ol as a yellow crystalline solid.

Reaction Conditions

The nitration process generally requires careful control of temperature and concentration to achieve optimal yields. The reaction may be conducted at elevated temperatures (around 80°C) to facilitate the formation of the nitro group while minimizing side reactions.

Industrial Production

For industrial production, similar synthetic routes are employed but optimized for larger scales. Continuous flow reactors and advanced purification techniques are often utilized to enhance yield and purity, ensuring compliance with industrial standards.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 7-Bromo-3-nitroquinolin-4-ol features a fused bicyclic system characteristic of quinoline derivatives. The presence of the hydroxyl group at the 4th position significantly influences its reactivity and solubility properties compared to other quinoline derivatives.

Data and Analyses

The compound has a molecular weight of approximately 268.06 g/mol. Its structural analysis can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and connectivity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-nitroquinolin-4-ol can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form various quinoline derivatives with different functional groups.
  2. Reduction: The nitro group can be reduced to yield amino derivatives.
  3. Substitution: The bromine atom can be replaced with other nucleophiles to create diverse derivatives.

Common Reagents and Conditions

For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts or sodium borohydride. Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Mechanism of Action

Target of Action

The mechanism of action for 7-Bromo-3-nitroquinolin-4-ol is closely related to its structural analogs, such as nitroxoline. These compounds are known to inhibit type 2 methionine aminopeptidase (MetAP2) and bacterial gyrases, which are crucial for bacterial growth and proliferation.

Mode of Action

The mode of action involves chelation of metal ions essential for bacterial growth, leading to antimicrobial effects. Additionally, compounds derived from similar structures have been shown to modulate immune response pathways, potentially impacting treatments for proliferative disorders like cancer.

Applications

Scientific Applications

7-Bromo-3-nitroquinolin-4-ol has several applications across various scientific fields:

  1. Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  2. Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
  3. Medicine: Ongoing research aims to explore its use in developing new therapeutic agents for treating proliferative disorders.
  4. Industry: It is utilized in producing dyes, pigments, and other specialty chemicals.
Synthetic Methodologies for 7-Bromo-3-nitroquinolin-4-ol and Derivatives

Halogenation-Nitration Strategies in Quinoline Scaffold Functionalization

Regioselective functionalization of the quinoline scaffold represents a cornerstone in the synthesis of 7-bromo-3-nitroquinolin-4-ol. The strategic introduction of halogens and nitro groups requires precise control over electronic and steric factors inherent to the heterocyclic system. Metal-free protocols using trihaloisocyanuric acids (TCCA/TBCA) enable geometrically inaccessible C5–H halogenation of 8-substituted quinoline derivatives under ambient conditions. This method employs only 0.36 equivalents of halogen source in acetonitrile, achieving >95% yield within 30 minutes while maintaining exceptional functional group tolerance for phosphoramidates, tertiary amides, and alkoxyquinolines [7]. The atom economy of this approach (exemplified by TCCA's conversion to cyanuric acid) provides a sustainable advantage over transition metal-mediated systems [7].

For nitro group installation, sequential halogenation-nitration proves critical. Direct nitration of 6,8-dibromoquinoline yields 5-nitro derivatives through electrophilic aromatic substitution, where electron-deficient rings require carefully controlled conditions [1] [8]. Alternatively, pre-functionalized precursors like 4-bromoanthranilic acid undergo cyclization with nitromethane under Gould-Jacobs conditions to construct the nitroquinoline core prior to bromination. This pathway allows positional control but necessitates high-temperature steps (>150°C) that risk decomposition [8] [9].

Table 1: Comparative Halogenation Methods for Quinoline Scaffolds

Halogen SourceConditionsRegioselectivityYield Range
NBSCH₃CN, 45 minC5/C7 mixture≤82%
DBDMHCH₃CN, 30 minPredominantly C5≤95%
TBCACH₃CN, 30 minExclusive C5≤96%
Br₂/CHCl₃5 days, RTPolybromination≤74% [1] [7]

Multi-Step Synthesis Involving Suzuki Cross-Coupling and Cyclization

Suzuki-Miyaura cross-coupling enables strategic diversification of quinoline precursors prior to bromo-nitro functionalization. The 7-bromo surrogate serves as a critical handle for palladium-catalyzed transformations, allowing introduction of electron-withdrawing groups that direct subsequent nitration. Using Pd₂(dba)₃/XantPhos catalytic systems, bromoquinolines undergo alkoxycarbonylation with CO and methanol to install C7-methoxycarbonyl groups—a valuable precursor for ester functionalities that influence electronic distribution [9].

The synthetic sequence involves:

  • Niementowski reaction generating 3-amino-4-hydroxy-7-bromoquinoline
  • Cyclization with P₄S₁₀/pyridine to 7-bromo-thiazolo[4,5-c]quinoline
  • Directed C-H functionalization at C7 via Pd-catalyzed carbonylation (82-89% yield) [9]This route circumvents limitations of traditional N-oxide chemistry, which fails with electron-deficient substrates. The bromo group's moderate deactivating effect permits N-oxidation (93% yield with 3.5 eq mCPBA), unlike strongly electron-withdrawing substituents [9]. Post-coupling nitration then affords the target 3-nitro-7-substituted derivatives while maintaining halogen integrity through modified Béchamp reduction conditions (Fe/NH₄Cl) to prevent dehalogenation [6] [9].

Precursor Development for Radiolabeled Analogues

Methylation Protocols for ¹¹C-Labeled Derivatives

Short-lived ¹¹C-labeled analogues of 7-bromo-3-nitroquinolin-4-ol require rapid N-methylation strategies leveraging palladium-mediated C–C bond formation. The synthesis employs iodoquinoline precursors that undergo Pd(0)-catalyzed reactions with [¹¹C]methyl iodide within narrow timeframes (<10 min). Key innovations include:

  • Chemoselective methylation at C4-hydroxyl groups using phase-transfer catalysts
  • Microwave-assisted reactions (100W, 60°C) achieving >85% RCY (radiochemical yield)
  • Purification via solid-phase extraction cartridges to bypass HPLC delays [6]

The 7-bromo-3-nitro scaffold tolerates these rapid methylation conditions due to its thermal stability and resistance to demethylation. This permits production of radiotracers like 7-bromo-3-nitro-4-[¹¹C]methoxyquinoline for PET imaging applications, capitalizing on the nitro group's hydrogen-bonding capacity with biological targets [6] [8].

Optimization of Cold-Chain Reaction Conditions

Maintaining reagent integrity during radiolabeling necessitates non-aqueous, low-temperature protocols. Critical parameters include:

  • Diazotization-bromination in dibromoethane at -30°C using tert-butyl nitrite (yield: 25%)
  • Strict moisture control with molecular sieves in aprotic solvents (CH₂Cl₂/CH₃CN)
  • Metal-free halogenation with TCCA at 0°C to prevent thermal decomposition [2] [7]

Reaction vessels pre-chilled to -40°C enable sub-zero functionalization while preserving the nitro group's integrity. These conditions minimize hydrolysis side reactions and maintain the quinoline scaffold's stability during the radiosynthesis sequence. The atom-efficient TCCA methodology (requiring only 0.36 equiv halogen source) proves particularly advantageous by reducing reagent-derived heat generation [2] [7].

Table 2: Radiolabeling Precursors and Derivatives

Compound NameStructureKey Application
7-Bromo-3-nitroquinolin-4-olC₉H₅BrN₂O₃Parent scaffold
4-Bromo-2-((2-nitroethylidene)amino)benzoic acidC₉H₇BrN₂O₄Gould-Jacobs precursor
7-Bromo-3-nitro-4-[¹¹C]methoxyquinolineC₁₀H₇BrN₂O₃[¹¹C]PET tracer candidate
3,5,6,7-Tetrabromo-8-methoxyquinolineC₁₀H₅Br₄NOHalogenation model compound [1] [9] [10]

Properties

CAS Number

723280-94-2

Product Name

7-Bromo-3-nitroquinolin-4-ol

IUPAC Name

7-bromo-3-nitro-1H-quinolin-4-one

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)

InChI Key

QJMLADCOCGDUQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.